molecular formula C9H11F9O3 B12088977 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol CAS No. 135548-22-0

3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol

Cat. No.: B12088977
CAS No.: 135548-22-0
M. Wt: 338.17 g/mol
InChI Key: UUPQLJUUKYLIEW-UHFFFAOYSA-N
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Description

3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired diol compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing fluorinated polymers and surfactants.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of water-repellent coatings and materials with high chemical resistance.

Mechanism of Action

The mechanism of action of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol is primarily attributed to its hydrophobic and lipophilic properties. The compound can interact with lipid membranes, altering their fluidity and permeability. This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Another fluorinated compound used in polymer synthesis.

    2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide: A compound with similar fluorinated chains used in specialized materials.

Uniqueness

3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol stands out due to its dual hydroxyl groups, which provide additional sites for chemical modification. This feature enhances its versatility in various synthetic and industrial applications compared to other similar fluorinated compounds.

Properties

CAS No.

135548-22-0

Molecular Formula

C9H11F9O3

Molecular Weight

338.17 g/mol

IUPAC Name

3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propane-1,2-diol

InChI

InChI=1S/C9H11F9O3/c10-6(11,1-2-21-4-5(20)3-19)7(12,13)8(14,15)9(16,17)18/h5,19-20H,1-4H2

InChI Key

UUPQLJUUKYLIEW-UHFFFAOYSA-N

Canonical SMILES

C(COCC(CO)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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